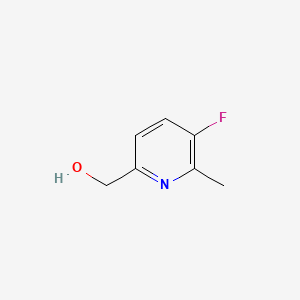

![molecular formula C13H17F2NO2 B599236 Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate CAS No. 1346597-47-4](/img/structure/B599236.png)

Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

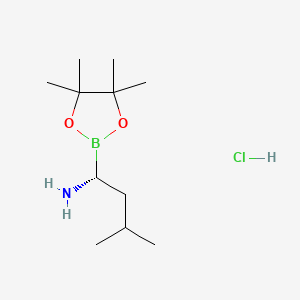

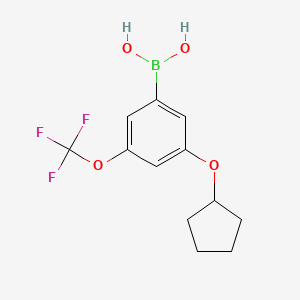

Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate is a chemical compound with the molecular formula C13H17F2NO2 . It has an average mass of 257.276 Da and a monoisotopic mass of 257.122742 Da .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of carboxylic acids with alcohols to form esters in the presence of an acid catalyst . Acid chlorides and acid anhydrides can also react with alcohols to form esters . Furthermore, esters can be synthesized from trans-esterification reactions .Molecular Structure Analysis

The molecular structure of Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate is characterized by a benzyl group (C6H5CH2), attached to an amine functional group (NH2), and a difluoropropanoate group .Chemical Reactions Analysis

Esters, like Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Scientific Research Applications

Crystal Structure Analysis

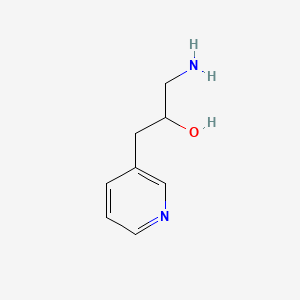

- Dabigatran etexilate tetrahydrate - A compound similar to Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate, dabigatran etexilate tetrahydrate, has been studied for its crystal structure, demonstrating key angles between benzene and pyridine rings and an intramolecular hydrogen bond formation (Liu et al., 2012).

Corrosion Inhibition

- Pyrazole Derivatives - Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, showing significant reduction in corrosion rate (Herrag et al., 2007).

Synthesis of Edeine Analogs

- Orthogonally Protected Diamino Acids - The synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, useful for the syntheses of edeine analogs, has been explored (Czajgucki et al., 2003).

Radical Reactions in Organic Synthesis

- Synthesis of 3,3-Difluoro-GABA - Radical reactions of alkyl 2-bromo-2,2-difluoroacetates, including derivatives of Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate, have been used for the synthesis of 3,3-difluoro-GABA, highlighting their utility in organic synthesis (Kondratov et al., 2015).

Polymorphism in Pharmaceutical Compounds

- Polymorphism Study - Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a structurally related compound, has been characterized for its polymorphic forms, crucial for pharmaceutical applications (Vogt et al., 2013).

Synthesis of Antimicrobial and Anti-inflammatory Agents

- Antimicrobial and Anti-inflammatory Synthesis - Research on similar compounds like ethyl 3-amino-2-butenoate has led to the development of potential antimicrobial and anti-inflammatory agents (Shabana et al., 2010).

Mechanism of Action

Target of Action

Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate is a complex organic compound. Similar compounds have been shown to interact with multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It’s suggested that it may display possible cholinergic properties, potentiate dopamine, and partially inhibit serotonin . These interactions could lead to various changes in cellular function and behavior.

Pharmacokinetics

Its predicted density is 1.170±0.06 g/cm3, and its predicted boiling point is 307.2±42.0 °C . These properties may influence the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate . Factors such as temperature, pH, and the presence of other substances can affect its stability and activity.

properties

IUPAC Name |

ethyl 3-[benzyl(methyl)amino]-2,2-difluoropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO2/c1-3-18-12(17)13(14,15)10-16(2)9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLYNMGAJHGLOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN(C)CC1=CC=CC=C1)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

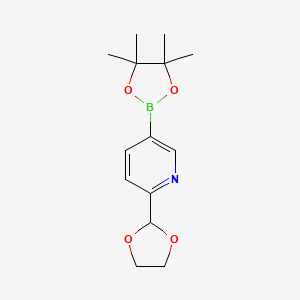

![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)

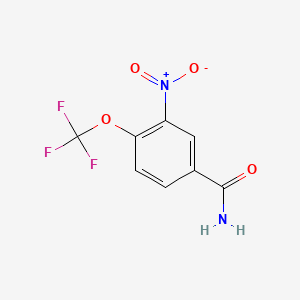

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)

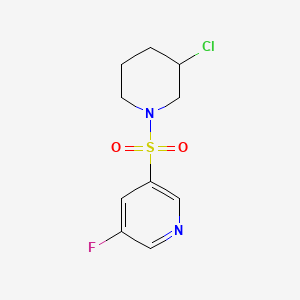

![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)

![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)